Methyltetrazine-PEG6-maleimide: A Technical Guide for Bioconjugation
Methyltetrazine-PEG6-maleimide: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG6-maleimide is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and for advanced molecular imaging applications.[1][2] This linker is composed of three key functional components: a methyltetrazine moiety for bioorthogonal "click" chemistry, a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The unique combination of these elements allows for a two-step conjugation strategy that is both highly efficient and exquisitely specific, enabling the precise assembly of complex biomolecular architectures under mild, aqueous conditions.[3]
This technical guide provides an in-depth overview of Methyltetrazine-PEG6-maleimide, including its chemical properties, reaction mechanisms, and detailed protocols for its application in bioconjugation.
Core Properties and Functionality
The utility of Methyltetrazine-PEG6-maleimide stems from the distinct roles of its constituent parts:
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Methyltetrazine Group: This moiety is central to its bioorthogonal reactivity. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][2][4] This "click" reaction is exceptionally fast and proceeds with high selectivity in complex biological environments, without interfering with native cellular processes.[3][5]
-
Maleimide Group: This functional group provides a means for covalent attachment to biomolecules. It reacts specifically with free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond.[1][6]
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PEG6 Spacer: The six-unit polyethylene glycol linker enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated biomolecules, which can reduce steric hindrance and help maintain their native conformations and functions.[1][2][3]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C32H45N7O10 | [1] |
| Molecular Weight | 687.74 g/mol | [1][7] |
| Purity | ≥90% to >95% (vendor dependent) | [1][7] |
| Physical Form | Red oil | [3] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | [3] |
| Storage Conditions | -20°C, protected from light | [3][8] |
Reaction Mechanisms and Signaling Pathways
The conjugation strategy using Methyltetrazine-PEG6-maleimide involves two sequential reactions, each with a well-defined mechanism.
Thiol-Maleimide Conjugation
The first step typically involves the reaction of the maleimide group with a thiol on a biomolecule, such as a cysteine residue on an antibody. This reaction is a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond.[9] The optimal pH for this reaction is between 6.5 and 7.5 to ensure the thiol is sufficiently deprotonated to be reactive while minimizing side reactions with amines, which can occur at higher pH.[6][10]
Caption: Thiol-Maleimide Conjugation Reaction.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The second, bioorthogonal step involves the reaction of the methyltetrazine-functionalized biomolecule with a TCO-modified molecule. This is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[11][12] This reaction is extremely rapid, with second-order rate constants that can exceed 10^3 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations.[5][12]
Caption: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.
Experimental Protocols
The following is a generalized protocol for the two-step conjugation of a payload to an antibody using Methyltetrazine-PEG6-maleimide. This protocol should be optimized for each specific antibody and payload.
Step 1: Antibody Modification with Methyltetrazine-PEG6-maleimide
This step conjugates the linker to the antibody via available thiol groups. If the antibody does not have free thiols, a reduction step may be necessary to break interchain disulfide bonds.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Methyltetrazine-PEG6-maleimide
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (optional, e.g., TCEP)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains stabilizers like BSA or glycine, it should be purified first, for example, by buffer exchange into the reaction buffer.
-
(Optional) For reduction of disulfide bonds, incubate the antibody with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.[8][] Remove excess TCEP by buffer exchange.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of Methyltetrazine-PEG6-maleimide in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the Methyltetrazine-PEG6-maleimide stock solution to the antibody solution to achieve a final molar ratio of linker to antibody between 5:1 and 20:1. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[8]
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to a final concentration of 1-2 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess linker and quenching reagent by SEC or TFF.[14] The purified methyltetrazine-functionalized antibody can be characterized by UV-Vis spectroscopy and mass spectrometry to determine the degree of labeling (DOL).
-
Step 2: Bioorthogonal Conjugation with a TCO-Modified Payload
This step utilizes the "click" reaction to attach the TCO-modified payload to the methyltetrazine-functionalized antibody.
Materials:
-
Purified methyltetrazine-functionalized antibody
-
TCO-modified payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Payload Preparation:
-
Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
Click Reaction:
-
Add the TCO-modified payload to the solution of the methyltetrazine-functionalized antibody. A 1.5 to 5-fold molar excess of the TCO-payload over the antibody is typically used.
-
Incubate the reaction for 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520 nm.[5][12]
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using SEC or TFF to remove any unreacted payload.[14]
-
-
Characterization:
Experimental Workflow Visualization
Caption: Experimental workflow for ADC synthesis.
Conclusion
Methyltetrazine-PEG6-maleimide is a versatile and efficient heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its bioorthogonal reactivity, coupled with its thiol-reactive maleimide group, makes it an invaluable tool for researchers in drug development and molecular biology. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this powerful reagent in bioconjugation strategies.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyltetrazine-PEG6-Maleimide | AxisPharm [axispharm.com]
- 3. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Methyltetrazine-PEG6-Maleimide - Creative Biolabs [creative-biolabs.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Maleimide chemsitry with thiols - Biochemistry [protocol-online.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
